molecular formula C17H19NO6 B5058044 1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-nitrobenzene

1-{2-[2-(4-methoxyphenoxy)ethoxy]ethoxy}-2-nitrobenzene

Cat. No. B5058044
M. Wt: 333.3 g/mol
InChI Key: BNPFTTUSHGXOTP-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related methoxyphenol derivatives involves multiple steps, including nitration, ethoxylation, and substitution reactions. Jian et al. (2000) discussed a new method for synthesizing 4-methoxyphenol, a related compound, which involves the substitution of 4-chloro-1-nitrobenzene and subsequent reductive and diazotization steps, achieving yields above 80% (Jian, 2000). Wang and Rajendran (2007) studied the ethoxylation of p-chloronitrobenzene under ultrasound irradiation, demonstrating the effectiveness of phase-transfer catalysts in such nucleophilic substitution reactions (Wang & Rajendran, 2007).

Molecular Structure Analysis

The molecular structure of methoxybenzene derivatives has been extensively analyzed. For example, Fun et al. (1997) reported on the crystal structures of three methoxybenzenes, highlighting the planarity of the molecules and the hydrogen-bonded dimers formed in their solid states (Fun et al., 1997).

Chemical Reactions and Properties

Methoxyphenols, including derivatives similar to the compound , participate in various chemical reactions, often influenced by their ability to form hydrogen bonds. Varfolomeev et al. (2010) conducted thermochemical and quantum-chemical studies on methoxyphenols, revealing insights into their intermolecular and intramolecular hydrogen bonding capabilities (Varfolomeev et al., 2010).

Physical Properties Analysis

The physical properties of methoxyphenol derivatives, such as vapor pressure, vaporization enthalpies, and sublimation enthalpies, have been studied to understand their behavior in different states. The work by Varfolomeev et al. (2010) also provides detailed insights into these aspects, supported by calorimetric data and quantum-chemical calculations (Varfolomeev et al., 2010).

Chemical Properties Analysis

The chemical properties of methoxyphenol derivatives, including their reactivity and stability, are crucial for understanding their potential applications and interactions. Lauraguais et al. (2014) studied the atmospheric reactivity of methoxyphenols, providing insights into their oxidation products and the formation of secondary organic aerosol, which can be relevant for understanding the environmental impact of such compounds (Lauraguais et al., 2014).

Mechanism of Action

The mechanism of action of this compound could involve electrophilic aromatic substitution reactions. In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged benzenonium intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

properties

IUPAC Name

1-[2-[2-(4-methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19NO6/c1-21-14-6-8-15(9-7-14)23-12-10-22-11-13-24-17-5-3-2-4-16(17)18(19)20/h2-9H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNPFTTUSHGXOTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OCCOCCOC2=CC=CC=C2[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[2-[2-(4-Methoxyphenoxy)ethoxy]ethoxy]-2-nitrobenzene

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